molecular formula C11H17N3O3S B2676621 N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034315-37-0

N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide

Cat. No.: B2676621
CAS No.: 2034315-37-0
M. Wt: 271.34
InChI Key: RJKLQHFSIUCGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is a complex organic compound that features a unique structure combining an azetidine ring with a thiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable azetidine derivative under controlled conditions to form the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate
  • tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate

Uniqueness

N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide is unique due to its combination of an azetidine ring with a thiazolidine moiety. This structural feature provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-tert-butyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-11(2,3)12-9(16)13-4-7(5-13)14-8(15)6-18-10(14)17/h7H,4-6H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKLQHFSIUCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.